molecular formula C14H22N4O2 B8701263 tert-Butyl 4-(4-methylpyrimidin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(4-methylpyrimidin-2-yl)piperazine-1-carboxylate

Cat. No. B8701263
M. Wt: 278.35 g/mol
InChI Key: DJTFCFIISIEFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-(4-methylpyrimidin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H22N4O2 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 4-(4-methylpyrimidin-2-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(4-methylpyrimidin-2-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-Butyl 4-(4-methylpyrimidin-2-yl)piperazine-1-carboxylate

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 4-(4-methylpyrimidin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H22N4O2/c1-11-5-6-15-12(16-11)17-7-9-18(10-8-17)13(19)20-14(2,3)4/h5-6H,7-10H2,1-4H3

InChI Key

DJTFCFIISIEFIX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Palladium acetate (45 mg, 0.2 mmol), BINAP (62 mg, 0.1 mmol) and cesium carbonate (650 mg, 2 mmol) were suspended in anhydrous 1,4-dioxane (3 ml) under an argon atmosphere and sonicated for 45 minutes. 2-Bromo-4-methylpyrimidine (173 mg, 1 mmol) and tert-butyl piperazine-1-carboxylate (208 mg, 1.3 mmol) were dissolved in 3 ml anhydrous 1,4-dioxane and the resulting solution was added to the catalyst-containing mixture. The resulting mixture was stirred at 110° C. overnight, afterwards diluted with ethyl acetate and filtered. The filtrate was evaporated to dryness under reduced pressure and the residue was purified by column chromatography (silica, gradient from DCM to DCM/ethyl acetate 8/2) to yield 120 mg of a brown oil (0.43 mmol, 43%) MS (APCI) m/z=279.2 [M+1]+.
Name
Quantity
62 mg
Type
reactant
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step Two
Quantity
173 mg
Type
reactant
Reaction Step Three
Quantity
208 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
45 mg
Type
catalyst
Reaction Step Six
Yield
43%

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